molecular formula C11H17F6N3O4S2 B1589716 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide CAS No. 350493-08-2

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No. B1589716
CAS RN: 350493-08-2
M. Wt: 433.4 g/mol
InChI Key: UCCKRVYTJPMHRO-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide (1-Butyl-2,3-DMMIm-Tf2N) is a new class of ionic liquid (IL) that has been gaining increased attention due to its unique properties. It is a colorless and odorless liquid with a melting point of -17.2 °C and a boiling point of 217 °C. 1-Butyl-2,3-DMMIm-Tf2N is a highly polar, non-volatile, and non-flammable IL, making it an attractive alternative to traditional organic solvents. Its unique properties make it an ideal candidate for a wide range of applications in industry and research, including synthesis, catalysis, and energy storage.

Scientific Research Applications

Electrolytes in Energy Storage Devices

Ionic liquids like 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide are excellent candidates for use as electrolytes in energy storage devices due to their non-volatility , high thermal stability , and high ionic conductivity . They are particularly useful in lithium/sodium ion batteries , where they can enhance the performance and safety of these devices.

Dye-Sensitized Solar Cells

This compound finds application in dye-sensitized solar cells (DSSCs) as an electrolyte . Its high ionic conductivity and stable electrochemical window make it suitable for use in DSSCs, which are a promising low-cost alternative to traditional silicon-based solar cells.

Synthesis of Conducting Polymers

The ionic liquid serves as a reaction medium for the synthesis of conducting polymers . Its properties facilitate the polymerization process and can lead to polymers with improved electrical properties, which are essential for applications like organic electronics.

Intercalation Electrode Materials

In the field of electrochemistry, 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide is used as a medium for the synthesis of intercalation electrode materials . These materials are key components in rechargeable batteries, where they allow for the insertion and extraction of ions during the charge and discharge cycles.

Electroanalytical Chemistry

The compound is utilized in electroanalytical chemistry for its ability to dissolve a wide range of analytes and its compatibility with various electrochemical methods . This makes it valuable for analyzing chemical compositions and detecting trace amounts of substances.

Electrochemical Preparation

It is also involved in the electrochemical preparation of materials . The ionic liquid’s properties can influence the morphology and structure of electrochemically deposited materials, which is crucial for tailoring their properties for specific applications.

Supercapacitors

Supercapacitors benefit from the use of 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide as an electrolyte . Its high ionic conductivity and thermal stability contribute to the high power density and long cycle life of supercapacitors.

Low-Temperature Electrodeposition

The ionic liquid is applied in the low-temperature electrodeposition of metals such as nickel, zinc, copper, and tin . This process is important for creating thin metal coatings with controlled thickness and composition, which are used in various industrial applications.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-2,3-dimethylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.C2F6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCKRVYTJPMHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047930
Record name 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

CAS RN

350493-08-2
Record name 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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